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Compound of Interest

Compound Name: N3-O2Oc-O2Oc-OH

Cat. No.: B6337403 Get Quote

An authoritative resource for researchers, scientists, and drug development professionals on

the chemical properties, structure, and applications of the bifunctional crosslinker, 2-[2-[2-[[2-[2-

(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid.

Introduction
In the evolving landscape of bioconjugation and targeted therapeutics, the demand for versatile

and efficient molecular linkers is paramount. This technical guide focuses on the

heterobifunctional linker commonly abbreviated as N3-O2Oc-O2Oc-OH, with the systematic

IUPAC name 2-[2-[2-[[2-[2-(2-azidoethoxy)ethoxy]acetyl]amino]ethoxy]ethoxy]acetic acid. This

molecule is a key reagent in the field of "click chemistry," a powerful and versatile set of

reactions that enable the rapid and specific covalent joining of molecular entities.

This linker incorporates two distinct reactive functionalities: a terminal azide group (-N3) and a

carboxylic acid (-COOH). The azide group is a key participant in bioorthogonal reactions, most

notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted

Azide-Alkyne Cycloaddition (SPAAC). The carboxylic acid moiety provides a versatile handle

for conjugation to primary amines through the formation of stable amide bonds. The

polyethylene glycol (PEG)-like backbone enhances the hydrophilicity of the molecule, which

can improve the solubility and pharmacokinetic properties of the resulting bioconjugates.[1]

This guide will provide a comprehensive overview of the chemical and physical properties of

N3-O2Oc-O2Oc-OH, detailed experimental protocols for its application, and a discussion of its

role in drug development and proteomics.
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Chemical Structure and Properties
The unique structure of N3-O2Oc-O2Oc-OH, featuring a flexible PEG-like spacer with terminal

azide and carboxylic acid groups, underpins its utility in bioconjugation.

Table 1: Chemical and Physical Properties of N3-O2Oc-O2Oc-OH

Property Value Reference

IUPAC Name

2-[2-[2-[[2-[2-(2-

azidoethoxy)ethoxy]acetyl]ami

no]ethoxy]ethoxy]acetic acid

Synonyms

N3-O2Oc-O2Oc-OH, 8-(8-

Azido-3,6-

dioxaoctanoylamido)-3,6-

dioxaoctanoic acid

CAS Number 1254054-60-8 [2]

Molecular Formula C12H22N4O7 [2]

Molecular Weight 334.33 g/mol [2]

Appearance White to off-white solid

Solubility Soluble in DMSO and DMF

Storage
Store at -20°C, keep dry and

protected from light.
[1]

Synthesis
The synthesis of heterobifunctional PEG linkers such as N3-O2Oc-O2Oc-OH generally

involves a multi-step process. While a specific, detailed protocol for this exact molecule is not

readily available in the public domain, a general synthetic strategy can be inferred from the

synthesis of similar azido-terminated PEG-carboxylic acids.

A common approach involves the ring-opening polymerization of ethylene oxide to generate a

PEG chain of a desired length, followed by the functionalization of the terminal hydroxyl
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groups. One terminus can be converted to an azide, often via a mesylate or tosylate

intermediate, followed by nucleophilic substitution with sodium azide. The other terminus can

be oxidized to a carboxylic acid. Alternatively, a radical addition of a thiol-containing carboxylic

acid to an allyl-terminated PEG can be employed.

Applications in Bioconjugation and Drug
Development
The bifunctional nature of N3-O2Oc-O2Oc-OH makes it a valuable tool in various research and

development areas, particularly in the construction of complex biomolecules.

Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic drug

to a monoclonal antibody. The carboxylic acid can be activated to react with lysine residues

on the antibody, while the azide group can be "clicked" to an alkyne-modified drug. The

hydrophilic PEG spacer can help to improve the solubility and reduce the aggregation of the

final ADC.

PROTACs (Proteolysis Targeting Chimeras): N3-O2Oc-O2Oc-OH can serve as a component

of the linker connecting a protein-of-interest (POI) binding ligand and an E3 ligase binding

ligand in a PROTAC. The modularity of click chemistry allows for the rapid synthesis of a

library of PROTACs with varying linker lengths and compositions to optimize degradation

efficacy.

Proteomics and Activity-Based Protein Profiling (ABPP): The azide group can be used to

attach this linker to alkyne-modified probes that target specific enzymes or proteins. The

carboxylic acid end can then be used to immobilize the protein on a solid support for pull-

down experiments and subsequent identification by mass spectrometry.

Surface Functionalization: This linker can be used to modify surfaces for the selective

capture of biomolecules. The carboxylic acid can be used to attach the linker to an amine-

functionalized surface, and the azide group is then available to capture alkyne-containing

molecules.

While no specific signaling pathways are directly modulated by N3-O2Oc-O2Oc-OH itself, it

serves as a critical tool to create conjugates that can probe and interact with a multitude of
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cellular pathways. For instance, an ADC constructed with this linker could target a receptor

tyrosine kinase signaling pathway implicated in cancer.

Experimental Protocols
The primary utility of N3-O2Oc-O2Oc-OH lies in its ability to participate in click chemistry

reactions. Below are detailed protocols for its use in both Copper-Catalyzed Azide-Alkyne

Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition
(CuAAC)
CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted

1,2,3-triazole.

Materials:

N3-O2Oc-O2Oc-OH

Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

Copper(II) sulfate (CuSO₄)

Sodium ascorbate

Copper-chelating ligand (e.g., THPTA, TBTA)

Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Anhydrous DMSO or DMF

Protocol:

Reagent Preparation:

Prepare a stock solution of N3-O2Oc-O2Oc-OH in anhydrous DMSO or DMF (e.g., 10

mM).
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Prepare a stock solution of the alkyne-functionalized molecule in a compatible buffer or

solvent.

Prepare a 100 mM stock solution of CuSO₄ in deionized water.

Prepare a 200 mM stock solution of the copper-chelating ligand in deionized water.

Crucially, prepare a fresh 1 M stock solution of sodium ascorbate in deionized water

immediately before use.

Reaction Setup:

In a microcentrifuge tube, combine the alkyne-functionalized molecule and N3-O2Oc-
O2Oc-OH in the desired molar ratio (typically a slight excess of one reagent, e.g., 1.2

equivalents).

Add the reaction buffer to achieve the desired final concentration.

In a separate tube, premix the CuSO₄ and ligand stock solutions. A 1:5 molar ratio of

copper to ligand is often recommended to protect biomolecules from oxidative damage.

Add the premixed copper/ligand solution to the main reaction tube.

Reaction Initiation and Incubation:

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can

be protected from light if using photosensitive compounds.

Reaction Monitoring and Purification:

Monitor the reaction progress using an appropriate analytical technique such as LC-MS or

HPLC.

Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA.
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Purify the conjugate using a suitable method such as size-exclusion chromatography

(SEC), dialysis, or reverse-phase HPLC to remove the catalyst and excess reagents.

Workflow for a Typical CuAAC Reaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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